3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloropyridine-4-amine.
Sulfonylation: The 3-chloropyridine-4-amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Introduction: The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is employed in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride
- 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to the specific combination of functional groups it possesses
Properties
Molecular Formula |
C10H15ClN4O2S |
---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)18(16,17)9-7-13-6-8(11)10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI Key |
MOJYIICFGOXMCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.